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5-Hydroxy-1-methyl-1H-pyrazole-

3-carboxylic acid

Cat. No.: B1313835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazole-3-

carboxanilides through the reaction of pyrazole-3-carboxylic acid chlorides with anilides. This

class of compounds is of significant interest in medicinal chemistry due to its diverse biological

activities. This document outlines the reaction mechanism, detailed experimental protocols, and

potential applications, with a focus on their role as kinase inhibitors.

Introduction
Pyrazole derivatives are a cornerstone in heterocyclic chemistry and drug discovery, exhibiting

a wide range of pharmacological properties including anti-inflammatory, analgesic,

antimicrobial, and anticancer activities.[1] The pyrazole-3-carboxamide moiety, in particular, is a

key pharmacophore found in numerous biologically active molecules. The reaction between

pyrazole-3-carboxylic acid chlorides and anilides offers a direct and efficient route to synthesize

N-aryl-pyrazole-3-carboxamides, also known as pyrazole-3-carboxanilides.[2] This reaction

typically proceeds via a nucleophilic acyl substitution mechanism.[3] The resulting products

have shown promise as inhibitors of various protein kinases, making them attractive candidates

for the development of targeted therapies.[4]
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The synthesis of pyrazole-3-carboxanilides from pyrazole-3-carboxylic acid chlorides and

anilides is a classic example of nucleophilic acyl substitution. The reaction is often carried out

under Schotten-Baumann conditions, which involve the use of a base to neutralize the

hydrochloric acid byproduct and drive the reaction to completion.[5][6]

The general reaction scheme is as follows:

General Reaction Scheme

Caption: General reaction for the synthesis of pyrazole-3-carboxanilides.

The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the

electrophilic carbonyl carbon of the pyrazole-3-carboxylic acid chloride. This is followed by the

elimination of the chloride ion to form the amide bond. A base is typically added to neutralize

the HCl generated, preventing the protonation of the starting aniline.[5][6]

Experimental Protocols
This section provides detailed experimental protocols for the synthesis of the starting materials

and the final pyrazole-3-carboxanilide products.

Protocol 1: Synthesis of Pyrazole-3-carboxylic Acid
The synthesis of the pyrazole-3-carboxylic acid precursor can be achieved through the reaction

of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Materials:

4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione

4-Nitrophenylhydrazine or 2,4-Dinitrophenylhydrazine

Appropriate solvent (e.g., toluene)

Procedure:

A solution of the phenylhydrazine derivative in the chosen solvent is added to a solution of 4-

benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione.[2]
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The reaction mixture is then heated under reflux for a specified period.[2]

Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent,

and dried to yield the pyrazole-3-carboxylic acid.[2]

Protocol 2: Synthesis of Pyrazole-3-carboxylic Acid
Chloride
The pyrazole-3-carboxylic acid is then converted to the more reactive acid chloride.

Materials:

Pyrazole-3-carboxylic acid

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

Anhydrous solvent (e.g., benzene, toluene)

Catalytic amount of DMF (optional)

Procedure:

The pyrazole-3-carboxylic acid is suspended in an anhydrous solvent.

Thionyl chloride or oxalyl chloride is added to the suspension. A catalytic amount of DMF can

be added to facilitate the reaction.

The mixture is refluxed until the evolution of gas ceases, indicating the completion of the

reaction.[2]

The excess thionyl chloride and solvent are removed under reduced pressure to yield the

crude pyrazole-3-carboxylic acid chloride, which can often be used in the next step without

further purification.

Protocol 3: Synthesis of Pyrazole-3-carboxanilides
The final step is the reaction of the pyrazole-3-carboxylic acid chloride with a substituted

anilide.
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Materials:

Pyrazole-3-carboxylic acid chloride

Substituted anilide (e.g., acetanilide, p-methylacetanilide)

Anhydrous solvent (e.g., xylene, toluene)

Base (e.g., triethylamine, pyridine, or aqueous NaOH for Schotten-Baumann conditions)

Procedure:

The pyrazole-3-carboxylic acid chloride and the anilide are dissolved in an anhydrous

solvent.[2]

The reaction mixture is refluxed for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).[2]

After completion, the solvent is evaporated under reduced pressure.[2]

The resulting residue is treated with a suitable solvent (e.g., dry ether) to precipitate the

crude product.[2]

The crude product is then recrystallized from an appropriate solvent (e.g., ethanol, methanol)

to afford the purified pyrazole-3-carboxanilide.[2]

Data Presentation
The following tables summarize representative quantitative data for the synthesis of various

pyrazole-3-carboxanilides, based on the work of Ilhan and Çadir.[2]

Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazole-3-carboxanilides
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Entry

Pyrazole-3-
carboxylic
acid
chloride

Anilide Solvent Time (h) Yield (%)

1

4-Benzoyl-1-

(2,4-

dinitrophenyl)

-5-phenyl-1H-

pyrazole-3-

carbonyl

chloride

Acetanilide Xylene 10 67

2

4-Benzoyl-1-

(2,4-

dinitrophenyl)

-5-phenyl-1H-

pyrazole-3-

carbonyl

chloride

p-

Methylacetani

lide

Xylene 10 65

3

4-Benzoyl-1-

(4-

nitrophenyl)-5

-phenyl-1H-

pyrazole-3-

carbonyl

chloride

Acetanilide Xylene 10 77

4

4-Benzoyl-1-

(4-

nitrophenyl)-5

-phenyl-1H-

pyrazole-3-

carbonyl

chloride

p-

Bromoacetani

lide

Toluene 10 68
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5

4-Benzoyl-1-

(4-

nitrophenyl)-5

-phenyl-1H-

pyrazole-3-

carbonyl

chloride

p-

Nitroacetanili

de

Xylene 10 69

Table 2: Characterization Data for Selected Pyrazole-3-carboxanilides
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Entry
Compound
Name

Melting Point
(°C)

FT-IR (C=O,
cm⁻¹)

¹H NMR (δ,
ppm)

1

N-Acetyl-4-

benzoyl-1-(2,4-

dinitrophenyl)-N-

phenyl-5-phenyl-

1H-pyrazole-3-

carboxamide

243
1674, 1640,

1612

8.63-7.31 (m,

17H, Ar-H), 2.20

(3H, CH₃)

2

N-Acetyl-4-

benzoyl-1-(2,4-

dinitrophenyl)-N-

(4-

methylphenyl)-5-

phenyl-1H-

pyrazole-3-

carboxamide

239
1690, 1629,

1623

8.64-7.05 (m,

18H, Ar-H), 2.18

(3H, CH₃)

3

N-Acetyl-4-

benzoyl-N-(4-

bromophenyl)-1-

(4-nitrophenyl)-5-

phenyl-1H-

pyrazole-3-

carboxamide

231
1687, 1646,

1621

8.24-7.31 (m,

18H, Ar-H), 2.42

(3H, CH₃)

4

N-Acetyl-4-

benzoyl-1-(4-

nitrophenyl)-N-

(4-nitrophenyl)-5-

phenyl-1H-

pyrazole-3-

carboxamide

242
1687, 1658,

1625

8.63-7.20 (m,

18H, Ar-H), 2.11

(3H, CH₃)
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Low Yield:

Incomplete formation of the acid chloride: Ensure the reaction with the chlorinating agent

goes to completion. The use of a catalyst like DMF and ensuring anhydrous conditions are

crucial.

Hydrolysis of the acid chloride: Strictly maintain anhydrous conditions throughout the

synthesis and handling of the pyrazole-3-carboxylic acid chloride.

Protonation of the anilide: Ensure a sufficient amount of base is used to neutralize the HCl

byproduct, especially when using less nucleophilic anilides.

Formation of Side Products:

Reaction at the pyrazole nitrogen: While typically less reactive, the N-H of the pyrazole

ring can potentially react with the acid chloride, especially under strongly basic conditions.

Careful control of stoichiometry and reaction conditions can minimize this.

Hydrolysis of the product: During workup, avoid prolonged exposure to strongly acidic or

basic conditions that could lead to hydrolysis of the amide bond.

Purification Difficulties:

If the product is difficult to crystallize, try trituration with a non-polar solvent to induce

solidification.

Chromatographic purification may be necessary if recrystallization is ineffective.

Biological Applications and Signaling Pathways
Pyrazole-3-carboxanilides have emerged as a promising class of compounds in drug discovery,

with many derivatives exhibiting potent biological activities. A significant area of investigation is

their role as protein kinase inhibitors.[4][7] Protein kinases are crucial regulators of cellular

signaling pathways, and their dysregulation is implicated in numerous diseases, including

cancer and inflammatory disorders.[8]

A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor

used to treat pain and inflammation.[1][9] While its primary mechanism is the inhibition of
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prostaglandin synthesis, Celecoxib has also been shown to exert its effects through COX-2-

independent pathways, including the induction of apoptosis and the inhibition of angiogenesis.

[1]

Celecoxib Signaling Pathway

The following diagram illustrates the signaling pathway of Celecoxib, highlighting its role as a

COX-2 inhibitor.

Arachidonic Acid

COX-2

Prostaglandin H2

Prostaglandins
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Inflammation, Pain, Fever

promote
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Click to download full resolution via product page

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
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Experimental Workflow
The following diagram provides a general overview of the experimental workflow for the

synthesis and characterization of pyrazole-3-carboxanilides.
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carboxylic Acid

Synthesis of Pyrazole-3-
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Caption: General workflow for pyrazole-3-carboxanilide synthesis.

Conclusion
The reaction of pyrazole-3-carboxylic acid chlorides with anilides is a robust and versatile

method for the synthesis of pyrazole-3-carboxanilides. These compounds are of significant

interest to the scientific and drug development communities due to their potential as

therapeutic agents, particularly as kinase inhibitors. The protocols and data presented herein

provide a solid foundation for researchers to explore the synthesis and application of this

important class of molecules. Further investigation into the structure-activity relationships and

the elucidation of specific biological targets will continue to drive the development of novel

pyrazole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylic-acid-chlorides-with-anilides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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